![molecular formula C15H20N2O B2508504 N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide CAS No. 1935785-97-9](/img/structure/B2508504.png)
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has been identified as a potent agonist of the CB1 receptor. MAB-CHMINACA has gained significant attention in the scientific community due to its potential medical and research applications.
Mécanisme D'action
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide exerts its effects by binding to the CB1 receptor in the brain and central nervous system. This results in the activation of the endocannabinoid system, which regulates various physiological processes, including pain, appetite, mood, and memory. N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has been shown to have a high binding affinity for the CB1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
Studies have shown that N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide can produce a range of biochemical and physiological effects, including euphoria, relaxation, altered perception, and increased appetite. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a potent and selective CB1 receptor agonist, making it a valuable tool for studying the endocannabinoid system. However, its use is limited by its potential for abuse and its potential to produce adverse effects. Therefore, it should be used with caution and under strict laboratory conditions.
Orientations Futures
There are several future directions for research on N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide. One potential area of research is the development of new cannabinoid-based therapies for the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders. Another area of research is the investigation of the potential long-term effects of N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide use on the brain and central nervous system. Finally, there is a need for further research on the safety and efficacy of N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide in laboratory and clinical settings.
Conclusion:
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential medical and research applications. It has been shown to have a high affinity for the CB1 receptor and produces a range of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, its use should be approached with caution due to its potential for abuse and adverse effects. Further research is needed to fully understand the potential benefits and risks of N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide use.
Méthodes De Synthèse
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of indazole precursors. The synthesis process involves several steps, including the preparation of the starting materials, reaction optimization, and purification.
Applications De Recherche Scientifique
N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has been used in various scientific research studies, including the investigation of its pharmacological properties, its potential therapeutic applications, and its role in drug abuse. Researchers have found that N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes it a valuable tool for studying the endocannabinoid system and developing new cannabinoid-based therapies.
Propriétés
IUPAC Name |
N-[[2-[methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-8-15(18)16-11-13-9-6-7-10-14(13)17(4)12(2)3/h6-7,9-10,12H,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNWNHYALLZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

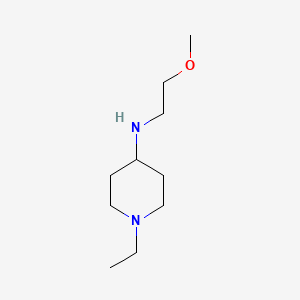
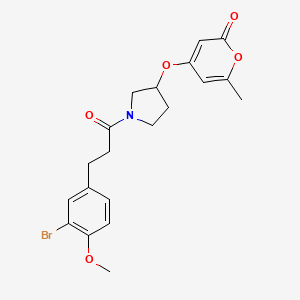
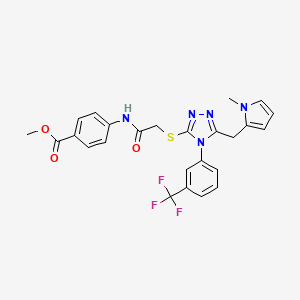
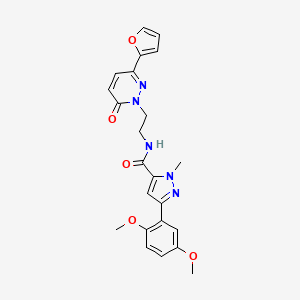
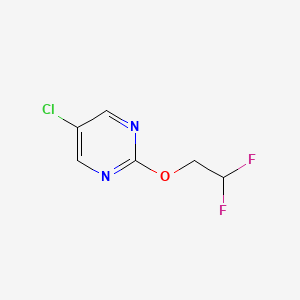
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)
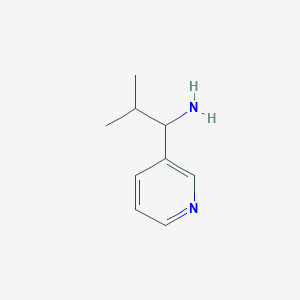

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)
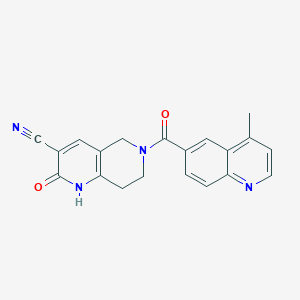
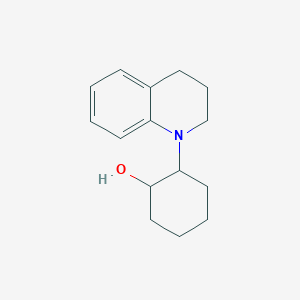
![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)